(2R,5R)-5-(4-Chlorobenzyl)-2-methylmorpholine Hydrochloride
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Overview
Description
(2R,5R)-5-(4-Chlorobenzyl)-2-methylmorpholine Hydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of a morpholine ring substituted with a 4-chlorobenzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-(4-Chlorobenzyl)-2-methylmorpholine Hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with (2R,5R)-2-methylmorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-5-(4-Chlorobenzyl)-2-methylmorpholine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions include various substituted morpholine derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
(2R,5R)-5-(4-Chlorobenzyl)-2-methylmorpholine Hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,5R)-5-(4-Chlorobenzyl)-2-methylmorpholine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2R,5R)-5-(4-Methylbenzyl)-2-methylmorpholine Hydrochloride
- (2R,5R)-5-(4-Fluorobenzyl)-2-methylmorpholine Hydrochloride
- (2R,5R)-5-(4-Bromobenzyl)-2-methylmorpholine Hydrochloride
Uniqueness
(2R,5R)-5-(4-Chlorobenzyl)-2-methylmorpholine Hydrochloride is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C12H17Cl2NO |
---|---|
Molecular Weight |
262.17 g/mol |
IUPAC Name |
(2R,5R)-5-[(4-chlorophenyl)methyl]-2-methylmorpholine;hydrochloride |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-9-7-14-12(8-15-9)6-10-2-4-11(13)5-3-10;/h2-5,9,12,14H,6-8H2,1H3;1H/t9-,12-;/m1./s1 |
InChI Key |
ZTEASWYBEBQFRI-WYUVZMMLSA-N |
Isomeric SMILES |
C[C@@H]1CN[C@@H](CO1)CC2=CC=C(C=C2)Cl.Cl |
Canonical SMILES |
CC1CNC(CO1)CC2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
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